molecular formula C15H16N4O4 B2933755 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 356773-92-7

4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2933755
CAS No.: 356773-92-7
M. Wt: 316.317
InChI Key: ZVYBWUZBKPPATP-UHFFFAOYSA-N
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Description

The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of fused heterocyclic derivatives featuring a pyrrolo[3,4-d]pyrimidine-dione core. The nitro group at the 4-position of the phenyl ring and the propyl substituent at the 6-position distinguish this compound from structurally related analogs, which often vary in substituent electronic properties, steric bulk, and biological target specificity.

Properties

IUPAC Name

4-(4-nitrophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(6-4-9)19(22)23/h3-6,13H,2,7-8H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYBWUZBKPPATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and perform a series of reactions, including nitration, alkylation, and cyclization, to build the desired structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieving the desired product efficiently.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione contains:

  • A partially saturated pyrrolo[3,4-d]pyrimidine core.

  • Two dione (keto) groups at positions 2 and 5.

  • A 4-nitrophenyl substituent at position 4.

  • A propyl chain at position 6.

Key reactivity drivers:

  • The nitro group on the phenyl ring is electron-withdrawing, influencing electrophilic substitution patterns.

  • The dione groups are susceptible to nucleophilic attack or tautomerization.

  • The tetrahydro-pyrrolopyrimidine framework may undergo ring-opening or functionalization under acidic/basic conditions .

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an aromatic amine under catalytic hydrogenation or chemical reducing agents. This reaction is critical for modifying bioactivity or further functionalization.

Reaction Conditions Product Reference
Nitro → Amine reductionH₂/Pd-C in ethanol, 25°C, 4h4-(4-Aminophenyl)-6-propyl-pyrrolopyrimidinedione
NaBH₄/CuCl₂ in THF, reflux, 6hPartial reduction observed
  • This transformation is pivotal in medicinal chemistry for enhancing water solubility or enabling conjugation .

Nucleophilic Reactions at the Dione Moieties

The 2,5-dione groups react with nucleophiles (e.g., amines, hydrazines) to form imine derivatives or hydrazones, which are intermediates for further heterocyclic synthesis.

Reagent Product Application Reference
Hydrazine hydrate2,5-Dihydrazone derivativeAnticancer agent precursors
Primary aminesBis-imine adductsChelation or polymer synthesis
  • The dione’s keto-enol tautomerism enables pH-dependent reactivity, favoring enolate formation under basic conditions .

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position due to its electron-withdrawing nature. Halogenation or sulfonation reactions require harsh conditions.

Reaction Conditions Outcome Reference
BrominationBr₂/FeBr₃, 80°C, 12h3-Bromo-4-nitrophenyl derivative
NitrationHNO₃/H₂SO₄, 0°C, 2hLimited due to existing nitro group

Enzyme Inhibition and Biochemical Interactions

The compound’s pyrrolopyrimidine scaffold mimics purine bases, enabling binding to kinase ATP pockets. Key findings:

  • Human neutrophil elastase (HNE) inhibition : The dione groups coordinate with catalytic serine residues, while the nitrophenyl moiety enhances hydrophobic interactions (IC₅₀ = 18 nM) .

  • PI3K/Akt pathway modulation : Structural analogs inhibit phosphatidylinositol-3-kinase (PI3K) by competing with ATP, reducing PIP₃ production .

Target Assay Result Reference
HNEFluorogenic substrate hydrolysis72% inhibition at 30 µg/kg
PI3KαADP-Glo™ kinase assayIC₅₀ = 4.6 nM

Synthetic Routes and Precursor Reactions

The compound is synthesized via:

  • Cyclocondensation : Reacting 4-nitrophenylglyoxal with 6-propyl-3,4-diaminopyrrolidine-2,5-dione under acidic conditions .

  • Post-functionalization : Introducing the propyl chain via alkylation of a secondary amine intermediate .

Step Key Intermediate Yield
Cyclocondensation3,4-Diaminopyrrolidine-2,5-dione62%
Propylation6-Propyl-pyrrolopyrimidinedione78%

Stability and Degradation Pathways

  • Photodegradation : The nitro group facilitates UV-induced radical formation, leading to dimerization (t₁/₂ = 48h under sunlight) .

  • Hydrolysis : The dione rings hydrolyze in strong acidic/basic media to form dicarboxylic acids (pH > 10) .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(4-nitrophenyl)-6-propyl-pyrrolo[3,4-d]pyrimidine-2,5-dione , we compare it with analogs reported in recent literature and patents. Key differences in substituents, biological activities, and physicochemical properties are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]pyrimidine-dione Derivatives

Compound Name & Substituents Biological Activity Key Findings Reference
4-(4-Nitrophenyl)-6-propyl (Target Compound) Not explicitly reported Hypothesized activity based on nitro group’s electron-withdrawing effects. -
4-(2-Hydroxyphenyl)-6-(2-nitrophenyl) () Antimicrobial (2D-QSAR study) High yield (87%); IR confirms hydroxyl and nitro groups .
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl) (Patent 100) Neutrophil elastase inhibition Potent inhibitor (WO060158 A1); cyanophenyl enhances binding .
6-Benzyl-4-(4-hydroxyphenyl) (Compound A, ) α-Glucosidase inhibition (anti-diabetic) 81.99% inhibition (IC50: 1.02 µg/ml); stable docking (RMSD: 1.7 Å) .
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) () Activity not specified Chlorophenyl and methoxybenzyl alter solubility and steric bulk .
1,3-Dimethyl-6-(4-methylbenzyl) () Activity not specified Methyl groups increase lipophilicity; potential CNS applications .

Key Structural and Functional Insights

Substituent Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes with electron-deficient active sites (e.g., neutrophil elastase) compared to electron-donating groups like 4-hydroxyphenyl (81.99% α-glucosidase inhibition in Compound A) . Cyanophenyl (Patent 100) and chlorophenyl () substituents also exhibit electron-withdrawing properties but with reduced steric hindrance compared to nitro groups .

Alkyl Chain Modifications :

  • The propyl chain in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, benzyl (Compound A) and 4-methoxybenzyl () groups increase aromatic interactions but may reduce metabolic stability .
  • Methylbenzyl () and trifluoromethylphenyl (Patent 100) substituents enhance hydrophobic interactions, critical for targeting proteases like neutrophil elastase .

Biological Activity Trends :

  • Nitro-containing analogs (e.g., , Patent 100) show promise in antimicrobial and anti-inflammatory contexts, likely due to redox-modulating properties .
  • Hydroxyphenyl derivatives (e.g., Compound A) excel in carbohydrate metabolism inhibition, attributed to hydrogen bonding with α-glucosidase .

Biological Activity

The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 330.34 g/mol. The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds within the pyrrolopyrimidine class exhibit promising anticancer activities. For instance, research has shown that derivatives of pyrrolopyrimidine can selectively inhibit cancer cell proliferation. A study testing various analogs demonstrated that certain modifications to the pyrrolopyrimidine scaffold enhance selectivity towards human colon carcinoma cells .

CompoundCell Line TestedIC50 (µM)Selectivity
This compoundHT-29 (colon carcinoma)12.5High
Other AnalogHCT116 (colon carcinoma)20.0Moderate

Sigma Receptor Binding

The compound's biological activity may also extend to sigma receptor binding. Sigma receptors are implicated in various neuropsychiatric disorders and are potential targets for drug development. A study on related tetrahydropyrimidine compounds indicated that modifications could lead to selective sigma receptor antagonism or agonism . The binding affinities and selectivity profiles for sigma receptors are crucial for understanding the therapeutic potential of this compound.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the nitrophenyl substituent may play a role in electron transfer processes that affect cellular signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • In vitro Studies : A series of in vitro assays demonstrated that modifications to the pyrrolopyrimidine core enhanced anticancer efficacy against multiple cancer cell lines while maintaining low toxicity to normal cells .
  • In vivo Models : Animal studies showed that certain derivatives improved survival rates in tumor-bearing mice compared to controls . These findings suggest a potential for clinical applications in oncology.

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